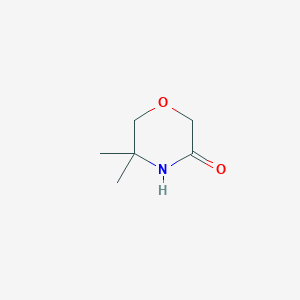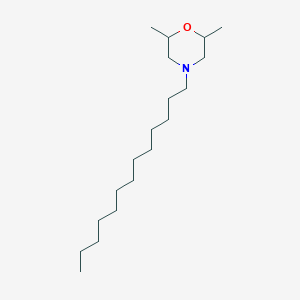
フェノキサプロップ
概要
説明
Fenoxaprop-ethyl is an aryloxyphenoxypropionate herbicide. It is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates . It has been widely used in paddy fields .
Synthesis Analysis
Fenoxaprop-P-ethyl inhibits acetyl coenzyme A carboxylase (ACCase) and blocks the synthesis of fatty acids and growth of weeds . Degradation of Fenoxaprop-P-ethyl seems to be mainly hydrolysis to fenoxaprop-P .
Molecular Structure Analysis
The chemical formula of Fenoxaprop-ethyl is C18H16ClNO5 . It is a racemic mixture, containing equal amounts of fenoxaprop-P-ethyl (R-enantiomer) and fenoxaprop-M-ethyl (S-enantiomer) .
Chemical Reactions Analysis
Fenoxaprop-P-ethyl exhibited high acute and developmental toxicity in zebrafish embryos . The half-life of Fenoxaprop-P-ethyl in wheat plants and soil was 1.50, 2.36 days in Beijing, and 2.28, 1.79 days in Hubei, respectively .
Physical And Chemical Properties Analysis
Fenoxaprop-ethyl is a racemic mixture, containing equal amounts of fenoxaprop-P-ethyl (R-enantiomer) and fenoxaprop-M-ethyl (S-enantiomer) .
科学的研究の応用
農薬としての使用
フェノキサプロップ-p-エチル(FE)は、アリロキシフェノキシプロピオン酸系除草剤として農業において広く使用されています。 小麦などの作物におけるイネ科雑草の防除に用いられ、選択的な出芽後処理を提供します .
水生生物に対する毒性試験
化学物質の環境への影響を調べるためのモデル生物として、ゼブラフィッシュを用いてフェノキサプロップの発達毒性に関する研究が行われてきました .
抵抗性メカニズム分析
フェノキサプロップ-P-エチルに対する非標的部位抵抗性(NTSR)メカニズムに関する研究が行われ、特に除草剤の多用によって抵抗性を発達させた雑草集団において研究が行われています .
遺伝子発現への影響
フェノキサプロップの遺伝子発現への影響、特に抗酸化システムをどのように阻害し、フェノキサプロップにさらされた生物における遺伝子発現をどのように変化させるかについての研究が行われています .
メタボロミクス分析
フェノキサプロップへの曝露による生物の代謝変化を理解するために、メタボロミクス分析が行われており、その生化学的影響に関する洞察を提供しています .
除草剤抵抗性管理
フェノキサプロップに関する研究には、雑草における除草剤抵抗性を管理するための戦略の開発が含まれており、農業慣行におけるこの除草剤の継続的な有効性を確保しています .
作用機序
Target of Action
Fenoxaprop-ethyl, the active form of Fenoxaprop, primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase is a key enzyme involved in the first step of fatty acid biosynthesis . In addition, Fenoxaprop-ethyl also targets Nitric oxide synthase, inducible .
Mode of Action
Fenoxaprop-ethyl operates by inhibiting the activity of ACCase, thereby suppressing the synthesis of fatty acids in the meristem tissues of grassy weeds . This inhibition disrupts the normal growth and development of the target weeds, leading to their eventual death .
Moreover, Fenoxaprop-ethyl is a proprietary combination of nitrate and L-arginine that provides beneficial cardiovascular effects of nitrates . The combination of L-arginine with organic nitrates prevents the endothelial cell’s depletion of L-arginine and the associated problem of nitrate tolerance .
Biochemical Pathways
The primary biochemical pathway affected by Fenoxaprop is the fatty acid biosynthesis pathway . By inhibiting ACCase, Fenoxaprop disrupts this pathway, leading to a deficiency in essential fatty acids and impairing the normal growth and development of the target weeds .
Pharmacokinetics
The degradation of Fenoxaprop-ethyl in the soil of wheat fields occurred rapidly to moderately with the mean half-life of 11.8 days .
Result of Action
The inhibition of ACCase by Fenoxaprop leads to a disruption in the normal growth and development of the target weeds . This results in the eventual death of these weeds, thereby effectively controlling their population . In addition, the combination of L-arginine with organic nitrates allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect .
Action Environment
Fenoxaprop-ethyl has a low aqueous solubility and a low volatility . Therefore, the action, efficacy, and stability of Fenoxaprop can be influenced by various environmental factors such as soil type, weather conditions, and the presence of water bodies .
Safety and Hazards
将来の方向性
The emergence and spread of herbicide-resistant weeds will require farmer cooperation to successfully control them . Three GT and three ABC transporter contigs were constitutively upregulated in the R population causing enhanced fenoxaprop-P-ethyl metabolism appear to be involved in fenoxaprop-P-ethyl resistance .
生化学分析
Biochemical Properties
Fenoxaprop inhibits fatty acid synthesis in grasses by interacting with the enzyme acetyl CoA carboxylase . The inhibition of this enzyme disrupts the normal biochemical reactions in the target grasses, leading to their death .
Cellular Effects
The effects of Fenoxaprop at the cellular level are primarily due to its impact on fatty acid synthesis. By inhibiting acetyl CoA carboxylase, Fenoxaprop disrupts lipid biosynthesis, a crucial process for cell membrane formation and function . This can affect various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
Fenoxaprop exerts its effects at the molecular level through its interaction with acetyl CoA carboxylase. It binds to this enzyme, inhibiting its activity and thereby preventing the synthesis of fatty acids . This leads to a disruption in lipid biosynthesis, affecting cell membrane formation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, Fenoxaprop has been observed to have a half-life of 1.50 to 2.36 days in wheat plants and soil . Over time, the residues of Fenoxaprop and its metabolite fenoxaprop-P were found to be undetectable in soil, wheat grain, and stem at harvest time . This suggests that Fenoxaprop degrades over time and does not have long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Fenoxaprop in animal models are not readily available, it is generally understood that the effects of herbicides can vary with dosage. Higher doses may lead to toxic or adverse effects. Fenoxaprop has been suggested to be safe for use in wheat crops with an appropriate dosage and application .
Metabolic Pathways
Fenoxaprop is metabolized primarily through hydrolysis to fenoxaprop-P . This metabolic pathway involves the breakdown of Fenoxaprop, potentially interacting with various enzymes and cofactors .
Transport and Distribution
Given its role as a herbicide, it is likely that it is transported to the sites where it can inhibit the enzyme acetyl CoA carboxylase, disrupting fatty acid synthesis .
Subcellular Localization
The subcellular localization of Fenoxaprop is not explicitly known. Given its mechanism of action, it is likely that it localizes to the sites of fatty acid synthesis within the cell .
特性
IUPAC Name |
2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPOHAUSNPTFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058224 | |
| Record name | Fenoxaprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95617-09-7 | |
| Record name | Fenoxaprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95617-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoxaprop [ANSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095617097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxaprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, (RS)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXAPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMB74WE9LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)




![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)




![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)

![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)
